(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(cyclopropyl)methanone
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Overview
Description
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(cyclopropyl)methanone: is a synthetic organic compound characterized by the presence of a sulfonyl group attached to an azetidine ring, a cyclopropyl group, and a methanone moiety
Scientific Research Applications
Chemistry
In organic synthesis, (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(cyclopropyl)methanone serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its potential to interact with biological macromolecules can lead to the discovery of new biochemical pathways and therapeutic targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its ability to modulate biological activity makes it a promising lead compound for the development of new drugs, particularly in the treatment of diseases where sulfonyl and azetidine moieties play a crucial role.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and other high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(cyclopropyl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a β-amino alcohol, cyclization can be achieved using a dehydrating agent such as thionyl chloride.
Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced via sulfonylation. This step involves reacting the azetidine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(cyclopropyl)methanone exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The azetidine ring can enhance binding affinity through its conformational rigidity, while the cyclopropyl group can modulate the compound’s overall lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(cyclopropyl)methanone: Similar structure but with a methyl group instead of a chlorine atom.
(3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)(cyclopropyl)methanone: Similar structure but with a bromine atom instead of chlorine.
(3-((4-Nitrophenyl)sulfonyl)azetidin-1-yl)(cyclopropyl)methanone: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenylsulfonyl group in (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(cyclopropyl)methanone imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c14-10-3-5-11(6-4-10)19(17,18)12-7-15(8-12)13(16)9-1-2-9/h3-6,9,12H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUXZAWGLIOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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